molecular formula C14H16N2O5 B12894838 N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide CAS No. 89205-16-3

N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B12894838
CAS No.: 89205-16-3
M. Wt: 292.29 g/mol
InChI Key: BIXMMWOGCOODBF-UHFFFAOYSA-N
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Description

N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazole ring, a trimethoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3,4,5-trimethoxyphenyl precursor, which is then subjected to a series of reactions to introduce the oxazole ring and the carboxamide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-5-(3,4,5-trimethoxyphenyl)thiazol-2-amine
  • 2-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Uniqueness

Compared to similar compounds, N-Methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide stands out due to its unique combination of functional groups and structural features.

Properties

89205-16-3

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C14H16N2O5/c1-15-14(17)11-12(21-7-16-11)8-5-9(18-2)13(20-4)10(6-8)19-3/h5-7H,1-4H3,(H,15,17)

InChI Key

BIXMMWOGCOODBF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(OC=N1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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